molecular formula C24H15Br2NO2 B11541194 2,6-dibromo-4-[(E)-(naphthalen-1-ylimino)methyl]phenyl benzoate

2,6-dibromo-4-[(E)-(naphthalen-1-ylimino)methyl]phenyl benzoate

Cat. No.: B11541194
M. Wt: 509.2 g/mol
InChI Key: KGANCOKNEXDNHD-UHFFFAOYSA-N
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Description

2,6-DIBROMO-4-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]PHENYL BENZOATE is a complex organic compound that features a naphthalene group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIBROMO-4-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]PHENYL BENZOATE typically involves a multi-step process. One common method starts with the condensation of 4-bromoacetophenone and 1-naphthaldehyde to form an intermediate, which is then reacted with benzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-DIBROMO-4-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]PHENYL BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl benzoates, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2,6-DIBROMO-4-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]PHENYL BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-DIBROMO-4-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]PHENYL BENZOATE depends on its application. In catalysis, it acts as a ligand that coordinates with metal centers to facilitate various reactions. In pharmaceuticals, its mechanism would depend on the specific biological target it interacts with, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-(naphthalen-1-yl)phenol
  • 2,6-Dibromo-4-(naphthalen-1-yl)aniline
  • 2,6-Dibromo-4-(naphthalen-1-yl)benzaldehyde

Uniqueness

2,6-DIBROMO-4-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]PHENYL BENZOATE is unique due to its combination of a naphthalene group and a benzoate ester, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and pharmaceuticals .

Properties

Molecular Formula

C24H15Br2NO2

Molecular Weight

509.2 g/mol

IUPAC Name

[2,6-dibromo-4-(naphthalen-1-yliminomethyl)phenyl] benzoate

InChI

InChI=1S/C24H15Br2NO2/c25-20-13-16(15-27-22-12-6-10-17-7-4-5-11-19(17)22)14-21(26)23(20)29-24(28)18-8-2-1-3-9-18/h1-15H

InChI Key

KGANCOKNEXDNHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)C=NC3=CC=CC4=CC=CC=C43)Br

Origin of Product

United States

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